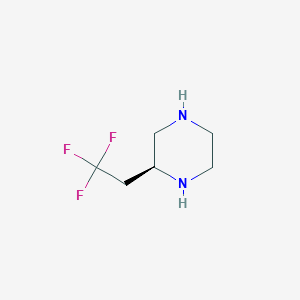

(S)-2-(2,2,2-Trifluoro-ethyl)-piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Organic and Medicinal Chemistry Research

The piperazine ring is a recurring and valuable framework in the design of therapeutic agents. tandfonline.com Classified as a privileged structure, this simple, water-soluble heterocycle is present in a multitude of drugs across various therapeutic areas. tandfonline.comnih.gov Its prevalence is attributed to a unique combination of characteristics including its solubility, basicity, conformational flexibility, and chemical reactivity. tandfonline.comnih.gov

The two nitrogen atoms in the piperazine ring allow for straightforward chemical modifications, enabling chemists to fine-tune the physicochemical properties of a molecule to enhance its pharmacokinetic profile. tandfonline.comtandfonline.com This versatility makes piperazine a crucial tool for improving absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov The piperazine moiety is a common feature in drugs targeting a wide array of biological targets, highlighting its adaptability within different chemical environments. tandfonline.combenthamdirect.comnih.gov Its ability to serve as a linker between different pharmacophores or as a central scaffold for essential binding groups solidifies its importance in modern drug discovery efforts. tandfonline.com

Strategic Incorporation of the Trifluoromethyl Group in Chemical Design for Property Modulation

The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry for optimizing the properties of bioactive molecules. mdpi.comnih.gov Its introduction into a molecular structure can profoundly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com The strong electron-withdrawing nature, high lipophilicity, and robust C-F bonds of the trifluoromethyl group are key to its utility. mdpi.comresearchgate.net

Strategically replacing a methyl group with a trifluoromethyl group is a common tactic in drug design. acs.org This substitution can lead to several beneficial effects:

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF3 group resistant to metabolic degradation, increasing the drug's half-life. mdpi.com

Increased Lipophilicity: The CF3 group can improve a molecule's ability to cross cell membranes, which can lead to better absorption and distribution. mdpi.com

Improved Binding Affinity: The unique electronic properties of the CF3 group can lead to stronger interactions with biological targets, enhancing potency. mdpi.comresearchgate.net

Modulated Bioavailability: The collective effects on stability and permeability often result in improved oral bioavailability. mdpi.com

While not always a guarantee of improved bioactivity, the substitution of a methyl group with a trifluoromethyl group can, in a significant number of cases, increase biological activity by an order of magnitude or more. acs.org This makes the CF3 group a critical component in the medicinal chemist's toolkit for lead optimization. mdpi.com

Scope of Research on (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine and Related Chiral Fluorinated Heterocycles

The compound this compound represents the convergence of the advantageous piperazine scaffold, the property-modulating trifluoromethyl group, and the specificity of a chiral center. Research into such chiral fluorinated heterocycles is a burgeoning field, driven by the need for novel chemical entities with precisely defined three-dimensional structures for interacting with biological systems. nih.govacs.org

The introduction of fluorine and fluorinated groups into chiral molecules expands the accessible chemical space for drug discovery, offering unique topologies and physicochemical properties. nih.gov The development of synthetic methods to create these complex structures, particularly through catalysis, is a key area of focus. nih.govjsps.go.jp

Research on molecules like this compound and its analogs is centered on their potential as building blocks for more complex, high-value molecules. chemimpex.comnih.gov The specific stereochemistry of the (S)-enantiomer is crucial, as biological systems are often highly sensitive to chirality, with different enantiomers exhibiting distinct pharmacological activities. The investigation into these compounds aims to harness the combined benefits of the piperazine core, the trifluoroethyl side chain, and chirality to develop new therapeutic agents and advanced materials. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C6H11F3N2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

(2S)-2-(2,2,2-trifluoroethyl)piperazine |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10-11H,1-4H2/t5-/m0/s1 |

InChI Key |

FAXXAILEMUPCBP-YFKPBYRVSA-N |

Isomeric SMILES |

C1CN[C@H](CN1)CC(F)(F)F |

Canonical SMILES |

C1CNC(CN1)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for S 2 2,2,2 Trifluoro Ethyl Piperazine and Its Chiral Derivatives

General Strategies for Trifluoromethylated Piperazines and Analogous Structures

The synthesis of piperazines bearing a trifluoromethyl group, particularly with stereochemical control, can be broadly categorized into two main approaches: the construction of the heterocyclic ring with the trifluoromethyl group already appended to a precursor (de novo ring construction), or the introduction of the trifluoromethyl group onto a pre-existing piperazine (B1678402) or related heterocyclic scaffold.

De Novo Ring Construction Approaches

De novo strategies build the piperazine core from acyclic precursors. This approach is highly versatile, allowing for the strategic placement of substituents and control of stereochemistry from the outset, often using components from the chiral pool.

One of the most fundamental de novo methods involves the cyclization of a linear diamine precursor. Chiral amino acids are ideal starting materials for this approach, as they provide a straightforward entry to enantiomerically pure substituted piperazines. acs.org A general and divergent synthesis can transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org This strategy allows for the creation of a diverse library of C-substituted piperazines from commercially available amino acids. acs.org

Another powerful technique is the iridium-catalyzed N-alkylative homocoupling of ethanolamine (B43304) derivatives. For instance, N-benzylethanolamines can undergo a reaction catalyzed by a CpIr complex ([CpIrCl2]2) to produce N,N'-dibenzylpiperazine derivatives in good yields. clockss.org This method relies on a hydrogen transfer mechanism, making it an atom-economical process where water is the only byproduct. clockss.org A visible-light-promoted decarboxylative annulation between glycine-based diamines and various aldehydes also provides access to 2-substituted piperazines under mild conditions, showcasing the utility of photoredox catalysis in forming the piperazine ring from linear components. organic-chemistry.org

| Precursor Type | Key Reaction | Catalyst/Reagent | Product Type |

| Chiral Amino Acids | Multi-step divergent synthesis | Standard organic reagents | 2,5-disubstituted piperazines acs.org |

| N-alkylethanolamines | N-alkylative homocoupling | [Cp*IrCl2]2 / NaHCO3 | 1,4-disubstituted piperazines clockss.org |

| Glycine-based diamines | Decarboxylative annulation | Iridium photoredox catalyst | 2-substituted piperazines organic-chemistry.org |

Cycloaddition reactions offer a powerful method for constructing heterocyclic rings with high stereocontrol. For piperazine synthesis, the [3+3] cycloaddition of two three-atom fragments has proven effective. An iridium-catalyzed reaction of two imine molecules can generate C-substituted piperazines in a straightforward and stereospecific manner under mild conditions. acs.org This method is scalable and utilizes readily accessible imines as the starting materials. acs.org

While direct [4+2] cycloaddition between a 1,2-diamine and an olefin is challenging, related methods have been developed. A mercury-mediated oxidative diamination of olefins serves as a formal [4+2] approach to produce a range of piperazines from both terminal and internal olefins in good yields. thieme-connect.com Other cycloaddition strategies, such as the [3+2] cycloaddition, are also employed in the synthesis of complex molecules that incorporate a piperazine unit, demonstrating the broad applicability of these reactions in heterocyclic chemistry. nih.govnih.gov

| Cycloaddition Type | Reactants | Catalyst/Mediator | Key Feature |

| [3+3] Cycloaddition | Two imine molecules | Iridium complex | Stereospecific formation of C-substituted piperazines acs.org |

| Formal [4+2] Cycloaddition | Olefin and 1,2-diamine derivative | Mercury salts | Oxidative diamination to form piperazine ring thieme-connect.com |

Ring expansion provides a pathway to six-membered heterocycles from smaller, more readily available five-membered rings. This strategy can be particularly useful for introducing a trifluoromethyl group during the ring construction process. A notable example is the reaction of pyrrole (B145914) with a chlorotrifluoromethyl carbene source, which leads to the formation of 3-(trifluoromethyl)pyridine (B54556) through ring expansion. doi.org The carbene, generated from chlorotrifluoromethyl-1-diazirine, adds to the diene system of the pyrrole, initiating a rearrangement that expands the five-membered ring into a six-membered one. doi.org This method has also been applied to cyclopentadiene (B3395910) to produce benzotrifluoride, highlighting its utility in creating trifluoromethylated cyclic systems. doi.org Similar principles have been applied in palladium-catalyzed ring expansions of trifluoromethyl benzoxazinones to create larger heterocyclic structures. rsc.org

| Starting Heterocycle | Reagent | Product | Key Transformation |

| Pyrrole | Chlorotrifluoromethyl-1-diazirine | 3-(Trifluoromethyl)pyridine | Carbene addition followed by ring expansion doi.org |

| Cyclopentadiene | Chlorotrifluoromethyl-1-diazirine | Benzotrifluoride | Carbene addition followed by ring expansion doi.org |

| Trifluoromethyl benzoxazinones | 2-Methylidenetrimethylene carbonate | 8-membered trifluoromethyl benzoxazocines | Pd-catalyzed ring expansion rsc.org |

The nucleophilic trifluoromethylation of imine intermediates is a cornerstone for the synthesis of α-trifluoromethylated amines, including piperazine derivatives. A key reagent for this transformation is the Ruppert-Prakash reagent (TMSCF3). The diastereoselective nucleophilic addition of TMSCF3 to chiral α-amino sulfinylimines is a well-established method for producing enantiomerically pure cis- and trans-2,3-substituted piperazines. researchgate.net This approach allows for the creation of stereochemically defined trifluoromethylated piperazines, which are valuable building blocks in medicinal chemistry. researchgate.net

The process typically involves the reaction of an imine, which can be cyclic, with TMSCF3 under acidic activation to afford the corresponding α-trifluoromethyl derivative. researchgate.net The synthesis of the requisite trifluoromethyl imine precursors can be achieved through the condensation of trifluoromethyl ketones with various amines, a reaction that can be efficiently promoted using solid acid catalysts and microwave irradiation. cas.cn The development of chiral organic catalysts has also enabled the highly enantioselective isomerization of trifluoromethyl imines to produce optically active trifluoromethylated amines. nih.gov

| Imine Substrate | Key Reagent | Product Feature | Reference |

| Chiral α-amino sulfinylimine | Ruppert-Prakash Reagent (TMSCF3) | Enantiomerically pure cis- and trans-trifluoromethylpiperazines | researchgate.net |

| Cyclic Imines | Ruppert-Prakash Reagent (TMSCF3) | α-Trifluoromethylated N-heterocycles | researchgate.net |

| Trifluoromethyl Ketone + Amine | K-10 Montmorillonite / Microwave | Trifluoromethyl-imine (precursor) | cas.cn |

Direct Trifluoromethylation Methods on Heterocyclic Scaffolds

The direct functionalization of C–H bonds on a piperazine ring represents the most atom-economical approach to substituted derivatives. However, this field remains challenging, especially for introducing substituents stereoselectively onto the α-carbons of piperazines. nih.gov The presence of a second nitrogen atom in the piperazine ring, compared to piperidine (B6355638) or pyrrolidine, significantly complicates direct C–H functionalization by altering the reactivity of the α-C–H bond and introducing pathways for undesired side reactions like elimination or dehydrogenation. nih.gov Consequently, the enantioselective C–H functionalization of piperazines is described as a "barren field," and there is a notable lack of general and practical methods for direct trifluoromethylation. nih.gov

Despite these challenges, progress has been made in the direct C-H functionalization of piperazines using other groups. Photoredox catalysis has enabled the direct C–H arylation and vinylation of N-Boc protected piperazines. mdpi.com These methods proceed through a radical coupling pathway and demonstrate that direct functionalization of the piperazine core is feasible under the right conditions. mdpi.com While these advancements have not yet been broadly extended to direct trifluoromethylation, they represent the current frontier in the selective modification of the piperazine scaffold.

Transformations Involving Aziridine (B145994) Synthons for Piperazine Formation

The construction of the piperazine ring itself, especially with stereochemical control, is a critical challenge. Chiral aziridines are exceptionally valuable building blocks for this purpose due to the inherent strain in their three-membered ring, which facilitates stereospecific ring-opening reactions. rsc.org

A key strategy involves the regioselective ring-opening of a chiral aziridine by an amine nucleophile, followed by an intramolecular cyclization to form the piperazine ring. The synthesis of cis-2,5-disubstituted homochiral piperazines has been reported through the regioselective ring-opening of chiral aziridines derived from natural amino acids with amino acid methyl ester hydrochloride salts.

A one-pot, three-component reaction has been developed for the stereospecific synthesis of highly substituted piperazines. This method involves the SN2-type ring-opening of an N-activated aziridine by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to furnish the piperazine product with excellent diastereoselectivity and enantiomeric excess (>99%). Alternative strategies include the [3+3]-type dimerization of aziridines and the intramolecular cyclization of intermediates derived from aziridine ring-opening. metu.edu.tr The regioselectivity of the aziridine ring-opening can be controlled by the substituents on the ring and the reaction conditions, allowing for the synthesis of diverse piperidine and piperazine scaffolds. bohrium.com These methods highlight the power of using chiral aziridine synthons to access stereochemically defined piperazine derivatives.

Direct C–H Functionalization of Piperazine Ring Systems

Direct C–H functionalization is an attractive strategy for the late-stage modification of the piperazine scaffold, avoiding lengthy synthetic sequences that build the ring from scratch. nih.gov

Alpha-C–H Lithiation Trapping

The direct deprotonation at the carbon atom adjacent (alpha) to a nitrogen atom using a strong base, followed by quenching with an electrophile, is a powerful method for C-H functionalization. For piperazines, this typically involves the use of an N-Boc protecting group, which increases the acidity of the alpha-protons. Asymmetric synthesis of enantiopure α-substituted piperazines has been achieved using a chiral base system, such as s-butyllithium (s-BuLi) in complex with a chiral ligand like (–)-sparteine. Another approach involves using a chiral auxiliary, such as an α-methylbenzyl group, on the distal nitrogen to direct the stereochemical outcome of the lithiation and subsequent electrophilic trapping. nih.gov

Transition-Metal-Catalyzed Alpha-C–H Functionalization

While highly developed for other amines, transition-metal-catalyzed C-H functionalization of piperazines is less common due to challenges posed by the second nitrogen atom. nih.gov However, some methods have been reported. For instance, rhodium-catalyzed dehydrogenative carbonylation of N-(2-pyridinyl)piperazines has been used to introduce carbonyl functionalities. nih.gov Other examples, though limited in scope, involve catalysts based on tantalum and copper. nih.gov The development of new, robust catalyst systems is necessary to overcome the inherent reactivity issues and expand the utility of this strategy for piperazine synthesis. nih.gov

Photoredox Catalysis for Alpha-C–H Arylation and Vinylation

Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, including the C-H functionalization of amines. nih.govencyclopedia.pub This method typically involves an iridium or ruthenium-based photocatalyst that, upon irradiation with light, can generate a highly reactive α-amino radical from an N-protected piperazine. nih.govencyclopedia.puborganic-chemistry.org This radical can then be coupled with various partners. Seminal work has demonstrated the direct α-C–H arylation and vinylation of N-aryl or N-Boc piperazines with electron-deficient arenes and vinyl sulfones, respectively. nih.gov More recently, organic photoredox catalysts have been developed for the C-H alkylation of piperazine substrates. nih.govnih.gov While methods for photoredox-catalyzed trifluoromethylation of other organic molecules are known, princeton.eduresearchgate.net their specific application for the direct C-H trifluoroethylation of piperazines is not documented.

Asymmetric and Stereoselective Syntheses of Chiral 2-Substituted Piperazines

These strategies construct the chiral piperazine ring from acyclic precursors, embedding the desired stereochemistry from the start.

Chiral Pool Derived Syntheses

Derivatization from Optically Pure α-Amino Acids

Optically pure α-amino acids are abundant and inexpensive starting materials, making them ideal for "chiral pool" synthesis. rsc.orgnih.gov Several routes leverage amino acids to produce enantiomerically pure 2-substituted piperazines.

One common strategy involves the conversion of an α-amino acid into a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring. rsc.orgnih.gov For example, an N-protected (S)-amino acid can be converted to a key β-keto ester intermediate, which is then subjected to reductive amination and further transformations to yield the necessary diamine precursor for ring formation. nih.gov Other methods include:

The regioselective ring-opening of amino acid-derived chiral aziridines with an amino acid ester, followed by cyclization. rsc.orgresearchgate.net

A one-pot procedure involving an Ugi four-component reaction, deprotection, cyclization, and reduction sequence starting from N-protected amino acids. rsc.org

The reduction of chiral diketopiperazines, which can be formed by the cyclodimerization of amino acids or their derivatives. rsc.org

A review of the literature highlights the synthesis of 2-(trifluoromethyl)piperazine (B144428) and related structures, demonstrating that fluorinated groups can be incorporated using chiral building blocks like (R)-phenylglycinol. rsc.orgnih.gov However, these examples involve a trifluoromethyl, not a trifluoroethyl, substituent.

Synthesis from (S)-Piperazine-2-carboxylic Acid Derivatives

A logical and frequently employed starting point for the synthesis of 2-substituted chiral piperazines is the readily available (S)-piperazine-2-carboxylic acid. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter. The general strategy involves the chemical modification of the carboxylic acid moiety into the target 2,2,2-trifluoroethyl group.

The synthesis typically begins with the orthogonal protection of the two nitrogen atoms of (S)-piperazine-2-carboxylic acid, often as its dihydrochloride (B599025) salt. google.comgoogle.com A common protection scheme involves reacting the starting material with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the N¹,N⁴-di-Boc protected derivative. google.com This protection is crucial to prevent side reactions and to control the reactivity of the piperazine nitrogens in subsequent steps.

Once the nitrogens are protected, the carboxylic acid group is transformed. A multi-step sequence is generally required:

Reduction to the Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-1,4-bis(tert-butoxycarbonyl)-2-(hydroxymethyl)piperazine. This reduction can be achieved using various reducing agents, such as borane (B79455) complexes (e.g., BH₃·THF) or by conversion to an ester followed by reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Activation of the Alcohol: The resulting alcohol is then activated for nucleophilic substitution. This is typically done by converting the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or a halide.

Introduction of the Trifluoromethyl Group: The final key step is the introduction of the trifluoromethyl (CF₃) unit. This can be challenging. One approach involves a two-carbon extension followed by fluorination. A more direct method is the nucleophilic trifluoromethylation of an intermediate aldehyde, which can be formed by the oxidation of the primary alcohol. Reagents like the Ruppert-Prakash reagent (TMSCF₃) can then be used to install the CF₃ group. acs.org An alternative is the displacement of the activated alcohol (e.g., tosylate) with a trifluoroethyl nucleophile, although generating this species can be complex.

This pathway, while conceptually straightforward, can be lengthy and require careful optimization of each step to maintain the enantiomeric purity of the final product. google.com

Approaches Utilizing Chiral Auxiliaries (e.g., Ellman's Auxiliary, Phenylglycinol)

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of a desired stereocenter. Once the stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Ellman's Auxiliary: Enantiopure tert-butanesulfinamide, known as Ellman's auxiliary, is widely used for the asymmetric synthesis of amines. sigmaaldrich.comyale.edu In the context of piperazine synthesis, it serves as a potent chiral directing group. A key strategy involves the condensation of the auxiliary with an appropriate amino-aldehyde or amino-ketone to form a chiral N-sulfinyl imine. The diastereoselective addition of a nucleophile to this imine, controlled by the chiral sulfinyl group, establishes the new stereocenter. acs.orgharvard.edu

For instance, a synthetic route to a related 3-(trifluoromethyl)piperazine involved the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to an α-amino sulfinylimine that incorporated Ellman's auxiliary. acs.org This addition reaction proceeded with high diastereoselectivity. Subsequent cyclization to form the piperazine ring and removal of the auxiliary under mild acidic conditions affords the chiral trifluoromethyl-substituted piperazine. The robustness of the tert-butanesulfinyl group allows for a range of transformations while protecting the amine and directing stereochemistry. researchgate.net

Phenylglycinol Auxiliary: Chiral auxiliaries derived from amino acids, such as phenylglycinol, are also valuable. One reported method involves using D-2-phenylglycinol to form a chiral glycine (B1666218) enolate synthon. researchgate.net This synthon can then undergo highly stereoselective alkylation. While not directly applied to (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine in the cited literature, the principle is applicable. A chiral piperazinone scaffold derived from phenylglycinol could be stereoselectively alkylated with a 2,2,2-trifluoroethylating agent. Subsequent reduction of the piperazinone would yield the desired chiral piperazine.

Diastereoselective Methodologies

Diastereoselective methods are crucial for constructing molecules with multiple stereocenters. In the synthesis of chiral piperazines, these strategies control the relative stereochemistry during ring formation or substitution.

Nucleophilic Additions with Stereocontrol (e.g., Ruppert–Prakash Reagent)

The stereocontrolled nucleophilic addition of a trifluoromethyl group is a direct and effective method for creating trifluoromethylated stereocenters. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is the most common nucleophilic "CF₃⁻" equivalent. acs.org

A notable application of this strategy is the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. acs.org The key step is the diastereoselective addition of TMSCF₃ to an α-amino sulfinylimine intermediate bearing Ellman's chiral auxiliary. The inherent chirality of the auxiliary directs the incoming nucleophile to one face of the imine C=N double bond, resulting in a high degree of diastereoselectivity. The choice of reaction conditions, such as solvent and temperature, is critical for maximizing this selectivity. After the addition, the resulting sulfinamide can be cyclized and the auxiliary removed to furnish the stereochemically defined trifluoromethylated piperazine.

| Precursor | Reagent | Diastereomeric Ratio (dr) | Reference |

| α-Amino sulfinylimine | TMSCF₃ | High | acs.org |

Aza-Michael Addition Strategies in Chiral Piperazine Synthesis

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful C-N bond-forming reaction for heterocycle synthesis. muni.czntu.edu.sg This strategy can be applied intramolecularly to form the piperazine ring.

A general and scalable route to enantiomerically pure 2-substituted piperazines starts from α-amino acids. rsc.org The key transformation is an intramolecular aza-Michael addition. In this process, an orthogonally bis-protected chiral 1,2-diamine, derived from an amino acid, acts as the nucleophile. The Michael acceptor is generated in situ. The cyclization proceeds via the nucleophilic attack of one of the diamine's nitrogen atoms onto the activated alkene, forming the six-membered piperazine ring. The stereocenter from the original amino acid directs the conformation of the cyclization transition state, thereby ensuring the stereochemical integrity of the product. rsc.org In some cases, the reaction is promoted by a base, such as cesium carbonate, at elevated temperatures to facilitate the ring closure. nih.gov

| Reaction Type | Key Feature | Outcome | Reference |

| Intramolecular Aza-Michael | Cyclization of chiral 1,2-diamine | Enantiopure 2-substituted piperazines | rsc.org |

| Base-Promoted Aza-Michael | Cyclization at elevated temperature | Fused indazolo-piperazines | nih.gov |

Stereoselective Alkylation of Chiral Piperazines

This approach involves introducing the trifluoroethyl substituent at a late stage onto a pre-existing chiral piperazine or piperazinone scaffold. The challenge lies in controlling the stereoselectivity of the alkylation.

One strategy involves the diastereoselective alkylation of a chiral piperazinone enolate. researchgate.net For example, a synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine utilized a selective alkylation step to introduce a benzyl (B1604629) group with complete diastereoselectivity, setting the trans relationship between substituents at the 2- and 6-positions. clockss.org A similar principle could be applied to the synthesis of the target molecule. A chiral piperazinone, such as one derived from (S)-alanine, could be N-protected and then alkylated at the C3 position with a suitable 2,2,2-trifluoroethyl halide or triflate. The existing stereocenter at C5 would direct the incoming electrophile to the less sterically hindered face of the enolate, leading to a diastereomerically enriched product. The final step would be the reduction of the ketone and any other necessary deprotection steps. The success of this method hinges on achieving high facial selectivity during the alkylation step. researchgate.netclockss.org

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis represents one of the most efficient approaches to chiral molecules, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.govubc.ca

Several catalytic asymmetric strategies are relevant for the synthesis of this compound. One powerful method is the asymmetric hydrogenation of a prochiral precursor. For example, the enantioselective hydrogenation of α-trifluoromethylidene lactams, catalyzed by a rhodium/f-spiroPhos complex, has been shown to produce chiral 2,2,2-trifluoroethyl lactams with excellent enantioselectivities (up to 99.9% ee). rsc.org A corresponding α-trifluoromethylidene piperazinone could be synthesized and then subjected to asymmetric hydrogenation to install the (S)-stereocenter. Subsequent reduction of the amide bond would yield the target piperazine.

Another promising approach is asymmetric cross-coupling. Nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions have been developed for the synthesis of enantioenriched α-trifluoromethyl-containing alcohols and ethers. nih.gov This methodology uses electrophiles that have both a trifluoromethyl group and a leaving group attached to the reactive carbon. A similar catalytic system could potentially be adapted for the synthesis of C-N bonds, coupling a trifluoroethyl electrophile with a piperazine precursor under the control of a chiral ligand. Furthermore, asymmetric radical cross-coupling reactions catalyzed by chiral vanadium complexes have been used to synthesize chiral trifluoroethyl-containing quinazolinones with good to excellent enantioselectivity (up to 91% ee), demonstrating the feasibility of catalytic control in radical-based trifluoroethylation. nih.govmdpi.com

| Catalytic Method | Precursor Type | Catalyst Example | ee (%) | Reference |

| Asymmetric Hydrogenation | α-Trifluoromethylidene Lactam | Rh/f-spiroPhos | up to 99.9 | rsc.org |

| Asymmetric Radical Coupling | Styrene + Togni Reagent | Chiral Vanadyl Complex | up to 91 | nih.govmdpi.com |

Palladium-Catalyzed Carboamination Reactions for Piperazine Annulation

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the construction of nitrogen-containing heterocycles, including piperazines. This methodology allows for the stereoselective formation of the piperazine ring from acyclic precursors, often derived from readily available amino acids.

A notable strategy involves the intramolecular carboamination of unsaturated amine precursors. The catalytic cycle is thought to initiate with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. Subsequent reaction with the amine substrate and a base generates a palladium(II) amido intermediate. This intermediate then undergoes migratory insertion of the tethered alkene into the palladium-nitrogen bond, followed by reductive elimination to furnish the piperazine product and regenerate the Pd(0) catalyst.

Research has demonstrated the synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines using this approach, starting from amino acid precursors. nih.govnih.gov These reactions typically exhibit high diastereoselectivity (often 14:1 to >20:1) and maintain the enantiomeric purity of the starting material (95–99% ee). nih.govnih.gov The modular nature of this synthesis allows for variation of substituents at multiple positions on the piperazine ring by selecting different starting materials. nih.govnih.gov While not explicitly demonstrated for a 2-(2,2,2-trifluoro-ethyl) substituent, the methodology's tolerance for various functional groups suggests its potential applicability.

Table 1: Palladium-Catalyzed Piperazine Synthesis via Carboamination

| Starting Amine | Aryl Bromide | Catalyst System | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (S)-Valine derivative | 4-Bromotoluene | Pd₂(dba)₃ / P(2-furyl)₃ | cis-2,6-disubstituted | >20:1 | 99% | nih.gov |

| (S)-Phenylalanine derivative | 4-Bromoanisole | Pd₂(dba)₃ / P(2-furyl)₃ | cis-2,6-disubstituted | 14:1 | 98% | nih.gov |

Asymmetric Allylic Alkylation in Piperazin-2-one (B30754) and Piperazine Synthesis

Asymmetric allylic alkylation (AAA) represents a cornerstone of modern organic synthesis for creating stereogenic centers. In the context of piperazine synthesis, this reaction is often applied to piperazin-2-one scaffolds, which serve as valuable precursors to the desired piperazines.

One prominent method is the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.gov This reaction allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.gov The use of palladium catalysts derived from precursors like Pd₂(pmdba)₃ in combination with chiral ligands, such as electron-deficient PHOX ligands, is crucial for achieving high yields and enantioselectivities. nih.gov The resulting chiral piperazin-2-ones can then be readily reduced to the corresponding piperazines, providing access to novel and medicinally relevant scaffolds. nih.gov

This catalytic approach is advantageous as it avoids the need for chiral auxiliaries or stoichiometric chiral reagents, offering a more direct and atom-economical route to these valuable building blocks. nih.govresearchgate.net The ability to generate α-tertiary piperazin-2-ones is particularly significant, as this motif was previously difficult to access via catalytic enantioselective methods. nih.gov

Table 2: Enantioselective Synthesis of Piperazin-2-ones via Asymmetric Allylic Alkylation

| Substrate | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-protected piperazin-2-one | Pd₂(pmdba)₃ / (S)-L1* | α-tertiary | 85% | 92% | nih.gov |

| N-protected piperazin-2-one | Pd₂(pmdba)₃ / (S)-L2* | α-tertiary | 92% | 95% | nih.gov |

| N-protected piperazin-2-one | Pd₂(pmdba)₃ / (R)-L3* | α-secondary | 91% | 94% | nih.gov |

*L1, L2, L3 represent different electron-deficient PHOX ligands.

Enantioselective Hydrogenation of Precursors

Enantioselective hydrogenation of unsaturated precursors is a highly efficient and widely used industrial method for producing chiral compounds. For the synthesis of this compound, this strategy would involve the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a tetrahydropyrazine (B3061110) or a diketopiperazine derivative.

The hydrogenation of tetrahydropyrazines has been successfully employed in the synthesis of chiral piperazine intermediates. For instance, the hydrogenation of a substituted tetrahydropyrazine using a rhodium catalyst with a chiral BINAP ligand, [(R)-BINAP(COD)Rh]TfO, afforded the desired (S)-piperazine derivative in high yield (96%) and excellent enantioselectivity (99% ee). princeton.edu This demonstrates the feasibility of creating the desired stereocenter at the C2 position with high fidelity.

More directly relevant to the target compound is the asymmetric hydrogenation of precursors containing a trifluoromethyl group. Research on the enantioselective hydrogenation of α-trifluoromethylidene lactams, catalyzed by a Rh/f-spiroPhos complex, has shown exceptional results, with enantioselectivities up to 99.9% ee. rsc.org Although this was demonstrated on lactam rings (pyrrolidones and piperidones), the principles are directly transferable to piperazine precursors like 3-(2,2,2-trifluoroethylidene)piperazin-2-ones. Similarly, the enantioselective hydrogenation of 3-alkylidene-2,5-diketopiperazines using a Rh/f-spiroPhos catalyst also provides chiral 2,5-diketopiperazine derivatives with up to 99.9% ee, which are direct precursors to chiral piperazines. acs.org

Iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives to yield chiral tetrahydroquinoxalines (which are structurally analogous to piperazines) has also been reported with excellent enantioselectivity (up to 98% ee). rsc.org

Table 3: Asymmetric Hydrogenation for Chiral Piperazine and Analogue Synthesis | Substrate | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference | | --- | --- | --- | --- | --- | | Substituted Tetrahydropyrazine | [(R)-BINAP(COD)Rh]TfO | (S)-Piperazine derivative | 96% | 99% | princeton.edu | | α-Trifluoromethylidene Lactam | Rh/f-spiroPhos | Chiral 2,2,2-trifluoroethyl lactam | High | up to 99.9% | rsc.org | | 3-Alkylidene-2,5-diketopiperazine | Rh/f-spiroPhos | Chiral 2,5-diketopiperazine | High | up to 99.9% | acs.org | | Substituted Quinoxaline | Ir-Catalyst | (R)-Tetrahydroquinoxaline | up to 93% | 98% | rsc.org |

Enzymatic and Kinetic Resolution Approaches for Enantiopurity

Enzymatic and kinetic resolutions offer a powerful alternative to asymmetric synthesis for obtaining enantiopure compounds. These methods rely on the ability of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.

For cyclic amines like piperazine, enzymatic kinetic resolution is often achieved through the acylation of the amine or the hydrolysis of a corresponding amide or carbamate (B1207046) derivative. Lipases are commonly employed for this purpose due to their stereoselectivity and broad substrate scope. For example, the kinetic resolution of piperidine derivatives has been effectively carried out via enzyme-catalyzed acylation. nih.govresearchgate.net In one study, a lipase (B570770) was used with trifluoroethyl isobutyrate as the acylating agent to selectively acylate one enantiomer of a racemic piperidine intermediate. nih.gov This allowed for the easy separation of the acylated product from the unreacted enantiomer. nih.gov

Table 4: Examples of Enzymatic Kinetic Resolution of Cyclic Amines

| Substrate | Enzyme | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Racemic Piperidine Atropisomer | Toyobo LIP-300 (Lipase) | Acylation | Selective isobutyrylation of the (+)-enantiomer | nih.gov |

| Racemic 2-Piperidineethanol | Various | Acylation/Hydrolysis | Successful resolution to provide enantiopure starting material | nih.gov |

Chemical Reactivity and Transformation Pathways of S 2 2,2,2 Trifluoro Ethyl Piperazine and Analogues

Common Chemical Transformations of (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine (e.g., Oxidation, Reductive Amination)

The piperazine (B1678402) scaffold, containing two secondary amine functionalities, is amenable to a variety of chemical transformations, principally involving the nitrogen atoms.

Oxidation: The nitrogen atoms in the piperazine ring can be oxidized. Studies on the oxidation of piperazine and its N-alkyl derivatives by reagents like bromamine-T in an acidic medium have shown that the reaction rate is dependent on the concentrations of both the piperazine and the oxidizing agent scirp.org. The proposed mechanism often involves the formation of an intermediate complex which then undergoes decomposition. For this compound, the electron-withdrawing nature of the trifluoroethyl group would decrease the electron density on the nitrogen atoms, potentially slowing the rate of oxidation compared to unsubstituted piperazine.

Reductive Amination: Reductive amination is a key method for the functionalization of amines and is applicable to piperazine derivatives. This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed for this transformation. For instance, piperazine-based compounds have been synthesized using iterative reductive amination procedures nih.gov. However, when the reaction chemistry involves the chiral center, there can be a risk of compromising stereochemical integrity. In the synthesis of related 3-substituted piperazines, reductive amination steps have been observed to cause complete racemization, highlighting a significant challenge in maintaining the stereopurity of the final product nih.gov.

Table 1: Overview of Common Transformations

| Reaction Type | Reagents/Conditions | Product Type | Key Considerations for this compound |

|---|---|---|---|

| Oxidation | Bromamine-T, Acidic Medium | Oxidized Piperazine Derivatives | Rate may be reduced due to the electron-withdrawing CF₃CH₂- group. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkylated Piperazine | A primary method for N4-functionalization; risk of racemization if C2 is involved. nih.govnih.gov |

| Acylation | Acyl Halides, Anhydrides | N-Acylated Piperazine | Regioselective reaction, typically at the less hindered N4 position. |

| N-Arylation | Aryl Halides, Pd or Cu catalyst | N-Aryl Piperazine | Buchwald-Hartwig or Ullmann coupling conditions are often used. |

Stereochemical Influence on Reactivity and Transformation Pathways

The stereochemistry of this compound is a critical factor governing its reactivity and the conformation of the piperazine ring. The bulky and stereoelectronically demanding trifluoroethyl group at the C-2 position significantly influences the conformational equilibrium of the six-membered ring.

The piperazine ring typically adopts a chair conformation. To minimize steric hindrance, the trifluoroethyl substituent at the chiral C-2 center is expected to preferentially occupy the equatorial position. This conformational locking directs the trajectory of incoming reagents. For reactions occurring at the ring's nitrogen atoms, the axial and equatorial protons on the adjacent carbons create distinct steric environments, which can lead to diastereoselectivity in the products.

Furthermore, the presence of fluorine can exert significant stereochemical control through stereoelectronic effects. In related fluorinated heterocyclic systems, such as fluoropyrrolidines, fluorine substituents induce a strong conformational bias through effects like the generalized anomeric effect (nN→σ*CF electron delocalization) beilstein-journals.org. Similarly, the trifluoroethyl group in the title compound can influence the orientation of lone pairs on the nitrogen atoms, thereby modulating their nucleophilicity and the stereochemical course of reactions. Studies on other fluorinated acetals have also demonstrated that a single fluorine atom can exert a high degree of stereochemical control on substitution reactions, consistent with nucleophilic additions to a conformationally biased oxocarbenium ion intermediate nih.gov.

However, as noted previously, certain reaction pathways, particularly those that proceed through intermediates where the C-2 carbon becomes sp²-hybridized (e.g., iminium ion formation), can lead to a loss of stereochemical information, resulting in racemization nih.gov.

Impact of the Trifluoromethyl Group on Molecular Reactivity Profiles

The trifluoromethyl (CF₃) group, as part of the trifluoroethyl substituent, profoundly alters the physicochemical properties and reactivity of the piperazine molecule.

Electronic Effects: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) decreases the electron density across the molecule. mdpi.com Consequently, the basicity and nucleophilicity of the nitrogen atoms in the piperazine ring are significantly reduced, particularly at the adjacent N-1 position acs.org. This modulation of basicity affects the molecule's ionization state at physiological pH.

Physicochemical and Stability Effects:

Lipophilicity: The presence of a CF₃ group generally increases the lipophilicity of a molecule, which can enhance membrane permeability mdpi.com.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the trifluoromethyl group highly resistant to metabolic degradation mdpi.com. In studies of related compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), metabolism occurs via degradation of the piperazine moiety, while the trifluoromethyl group remains intact nih.gov.

Conformational Influence: The CF₃ group's unique electronic properties can affect the conformation and metabolism of compounds nih.govfrontiersin.org.

Table 2: Influence of the Trifluoroethyl Group on Molecular Properties

| Property | Influence of Trifluoroethyl Group | Rationale | Reference |

|---|---|---|---|

| Basicity (pKa) | Decreased | Strong electron-withdrawing inductive effect of the CF₃ group reduces electron density on nitrogen atoms. | mdpi.comacs.org |

| Nucleophilicity | Decreased | Reduced availability of the nitrogen lone pair for donation. | acs.org |

| Lipophilicity | Increased | The fluorinated group contributes to a higher Hansch π value (+0.88 for CF₃). | mdpi.com |

| Chemical Stability | Increased | The high bond energy of the C-F bond makes the trifluoroethyl moiety chemically robust. | mdpi.com |

| Metabolic Stability | Increased | The trifluoroethyl group is resistant to common metabolic pathways like oxidation. | mdpi.comnih.gov |

Functionalization of Nitrogen Atoms in the Piperazine Ring

The this compound molecule possesses two secondary amine nitrogens (N-1 and N-4) that are chemically non-equivalent, providing opportunities for regioselective functionalization.

The reactivity of these two nitrogen atoms is distinct:

N-1: This nitrogen is directly adjacent to the chiral center bearing the bulky and strongly electron-withdrawing trifluoroethyl group. Its nucleophilicity is significantly diminished, and it is sterically hindered.

N-4: This nitrogen is distal to the trifluoroethyl group. Its electronic environment and steric accessibility are more comparable to that of an unsubstituted piperazine. It is therefore significantly more nucleophilic and less sterically encumbered than N-1.

Consequently, electrophilic substitution reactions are expected to occur preferentially at the N-4 position under kinetic control. This regioselectivity is crucial for the synthesis of specific analogues. Common functionalization reactions include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Formation of a C-N bond with an aromatic partner, often through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile to displace leaving groups, a strategy used to synthesize novel trifluoromethyl pyridine piperazine derivatives nih.govfrontiersin.org.

The differential reactivity allows for sequential functionalization, where the more reactive N-4 position can be protected or functionalized first, followed by reaction at the less reactive N-1 position under more forcing conditions if desired.

Table 3: Regioselectivity in N-Functionalization

| Nitrogen Atom | Steric Hindrance | Nucleophilicity | Preferred Site For... |

|---|---|---|---|

| N-1 | High | Low | Functionalization under forcing conditions or after N-4 protection. |

| N-4 | Low | High | Kinetically controlled alkylation, acylation, arylation, and other electrophilic additions. nih.govfrontiersin.org |

Role As a Synthetic Building Block and Advanced Medicinal Chemistry Scaffold

Strategic Application in the Design of Complex Molecular Architectures

The piperazine (B1678402) heterocycle is a widely utilized scaffold in the creation of biologically active compounds and FDA-approved drugs. researchgate.net However, its chemical diversity is often confined to substitutions on the ring's nitrogen atoms, leaving the carbon backbone underutilized. researchgate.net The introduction of substituents, such as the 2,2,2-trifluoroethyl group at a chiral center, onto the carbon framework of the piperazine ring allows for the construction of more complex and three-dimensional molecular architectures. This strategic functionalization enables the exploration of new chemical space and the development of compounds with potentially enhanced biological target recognition and selectivity. tmc.edu The presence of the chiral center and the distinct properties of the trifluoroethyl group make (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine a versatile building block for creating diverse libraries of compounds for drug discovery programs. researchgate.net

Modulation of Physicochemical Properties through Trifluoromethylation

The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, thereby improving their efficacy and pharmacokinetic profiles. researchgate.netnih.gov

Lipophilicity : The trifluoromethyl group is one of the most lipophilic functional groups and is often introduced into molecules to increase hydrophobicity. researchgate.netresearchgate.net This can enhance a compound's ability to cross cellular membranes and interact with hydrophobic binding pockets in biological targets. nih.gov Fluorinated derivatives generally show higher lipophilicity, as demonstrated by higher log P values. nih.gov

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. nih.govwikipedia.org This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug candidate. researchgate.netresearchgate.net

Binding Selectivity : The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the piperazine ring, influencing its pKa and ability to form hydrogen bonds. researchgate.net These modifications can lead to enhanced binding affinity and selectivity for a specific biological target. researchgate.netnih.gov The CF3 group can improve a drug's potency and selectivity by facilitating key interactions within the target's binding site. mdpi.com

Table 1: Impact of Trifluoromethylation on Drug Properties

| Property | Effect of CF3 Group | Rationale |

|---|---|---|

| Lipophilicity | Generally Increases nih.gov | High hydrophobicity of the CF3 moiety researchgate.netresearchgate.net |

| Metabolic Stability | Increases nih.gov | High C-F bond energy resists enzymatic breakdown nih.gov |

| Binding Affinity | Can Enhance nih.gov | Alters electronic properties and facilitates interactions researchgate.netnih.gov |

| Bioavailability | Can Improve researchgate.net | Enhanced membrane permeability and metabolic resistance researchgate.netnih.gov |

Contribution to Scaffold Diversity and Exploration of Novel Chemical Space

The piperazine ring is a cornerstone in medicinal chemistry, but its potential can be expanded by creating more structurally diverse analogs. nih.govresearchgate.net this compound contributes significantly to this effort by introducing both chirality and a unique functional group onto the carbon backbone of the scaffold. researchgate.net This allows for the creation of novel compound libraries with greater three-dimensionality, moving beyond the "flat" structures often seen in drug discovery. namiki-s.co.jp The stereochemically defined nature of this building block enables the synthesis of distinct stereoisomers, which is crucial as enantiomers often exhibit different pharmacological activities and profiles. nih.gov By providing a scaffold with unique steric and electronic properties, it facilitates the exploration of previously inaccessible areas of chemical space, increasing the probability of identifying novel ligands with desired biological activities. tmc.edunih.gov

Precursor for the Synthesis of Advanced Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The reactive nitrogen atoms of the piperazine ring can participate in various chemical transformations to build new rings onto the existing scaffold. For instance, chiral piperazines can be merged with other heterocyclic nuclei, such as indazoles, to create novel fused structures like indazolo-piperazines. tmc.edu This concept of "heterocyclic merging" can lead to the generation of entirely new classes of compounds with unique pharmacological profiles. tmc.edu Furthermore, the piperazine core can be tethered to other heterocyclic rings, such as thiazoles, to produce compounds with combined biological activities. mdpi.com The versatility of the piperazine moiety makes it an ideal starting point for constructing a wide array of advanced heterocyclic systems. amazonaws.com

Integration into Bioactive Compound Frameworks for Ligand Design and Target Interaction Studies

The structural features of this compound make it an attractive component for integration into the frameworks of bioactive compounds. The piperazine ring can act as a central scaffold or a linker connecting different pharmacophoric elements. nih.govresearchgate.net The trifluoroethyl group can serve as a key binding motif, interacting with specific pockets on a target protein, while the chiral center provides precise spatial orientation for optimal ligand-receptor interactions. nih.gov

The piperazine ring is widely recognized as a "privileged structure" in medicinal chemistry. nih.govtandfonline.comresearchgate.netresearchgate.netnih.gov This designation stems from its frequent appearance in a multitude of biologically active compounds across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. tandfonline.comresearchgate.net

Several key characteristics contribute to its privileged status:

Physicochemical Properties : The two nitrogen atoms in the ring can be protonated at physiological pH, which often improves aqueous solubility and bioavailability. nih.govnih.govtandfonline.com

Synthetic Versatility : The secondary amine functionalities allow for straightforward chemical modification, enabling the facile introduction of a wide range of substituents to modulate pharmacological and pharmacokinetic properties. nih.govnih.gov

Structural Rigidity and Conformational Control : The six-membered ring provides a degree of conformational rigidity, which can be beneficial for pre-organizing substituents for optimal binding to a biological target. nih.govresearchgate.net

Target Interactions : The nitrogen atoms can act as hydrogen bond acceptors, while substituents on the nitrogens or the carbon framework can engage in various other interactions, such as hydrophobic and ionic bonds. researchgate.net

Table 2: Therapeutic Areas of Piperazine-Containing Compounds

| Therapeutic Area | Examples of Compound Classes |

|---|---|

| Anticancer | Tyrosine kinase inhibitors (e.g., Imatinib) researchgate.netresearchgate.net |

| Antibacterial | Various classes targeting bacterial resistance nih.govtandfonline.com |

| Antipsychotic | Dopamine and serotonin receptor modulators tandfonline.comnih.gov |

| Anti-inflammatory | Modulators of inflammatory pathways tandfonline.comnih.gov |

| Antifungal | Agents targeting fungal cell processes tandfonline.comresearchgate.net |

Chirality is a fundamental aspect of molecular recognition in biological systems, and enantiomers of a chiral drug often exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.gov The use of single-enantiomer drugs can lead to improved therapeutic indices by enhancing potency and reducing off-target effects. nih.gov

The synthesis of enantiomerically pure chiral piperazines, such as this compound, is therefore of high importance in target-oriented synthesis. rsc.org These building blocks allow for the precise, three-dimensional placement of substituents, which is critical for optimizing interactions with chiral biological targets like enzymes and receptors. nih.gov Starting from readily available chiral precursors like α-amino acids, scalable synthetic routes have been developed to produce a variety of orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org These chiral scaffolds are invaluable for constructing stereochemically diverse compound libraries aimed at specific biological targets, ultimately facilitating the development of more selective and effective therapeutic agents. researchgate.netnih.gov

Computational and Theoretical Investigations of S 2 2,2,2 Trifluoro Ethyl Piperazine and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the properties of molecules like (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The highly electronegative fluorine atoms in the trifluoroethyl group are expected to create a region of negative electrostatic potential, which can be crucial for intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N | 1.46 | C-N-C | 110.5 |

| C-C (ring) | 1.53 | N-C-C | 111.2 |

| C-H | 1.09 | H-C-H | 109.5 |

| C-F | 1.35 | F-C-F | 107.8 |

| C-C (side chain) | 1.52 | C-C-F | 111.7 |

Note: The values in this table are representative and would be obtained from a specific DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For this compound, the presence of the electron-withdrawing trifluoroethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted piperazine (B1678402). This can influence its reactivity in chemical transformations and its interactions with biological targets. researchgate.netnih.gov

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors

| Descriptor | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

| Ionization Potential | 6.8 |

| Electron Affinity | 0.5 |

Note: These values are illustrative and would be derived from DFT calculations. researchgate.netresearchgate.net

DFT methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of newly synthesized compounds. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra can be compared with experimental data. ias.ac.inbohrium.comschrodinger.com For this compound, predicting the ¹⁹F NMR spectrum is particularly important for characterizing the trifluoroethyl group. schrodinger.com Similarly, calculated IR spectra can help assign vibrational modes associated with the piperazine ring and the C-F bonds. ias.ac.in

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectrum | Calculated Peak | Experimental Peak | Assignment |

| ¹³C NMR (ppm) | 45.2, 52.8, 58.1 | 45.5, 53.1, 58.5 | Piperazine carbons |

| ¹⁹F NMR (ppm) | -74.5 | -74.8 | -CF₃ |

| IR (cm⁻¹) | 1150, 1280 | 1155, 1285 | C-F stretching |

Note: This table demonstrates the typical correlation between calculated and experimental spectra.

Molecular Modeling and Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand like this compound or its derivatives might interact with a biological target at the atomic level. nih.govchemicalpapers.com

The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For piperazine derivatives, the nitrogen atoms are often key hydrogen bond acceptors or donors. nih.gov The trifluoroethyl group can participate in specific interactions, including hydrophobic contacts or interactions with regions of positive electrostatic potential on the protein surface.

Conformational Analysis of Piperazine Ring Systems

The piperazine ring is not planar and can adopt several conformations, with the chair form being the most stable. nih.gov However, twist-boat and boat conformations are also possible and may be relevant in certain environments, such as within a protein binding pocket. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all low-energy conformations. chemrxiv.org

For this compound, the presence of the substituent at the C2 position leads to two possible chair conformations, with the trifluoroethyl group in either an axial or an equatorial position. Computational methods can determine the relative energies of these conformers, providing insight into the predominant shape of the molecule in solution. nih.gov This information is critical for understanding its pharmacological activity, as the three-dimensional shape of a molecule determines how it fits into a receptor binding site.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. rsc.orgrsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction. chemrxiv.orgoregonstate.edu This allows for the determination of activation energies, which are related to the reaction rate, and can help to explain why certain products are formed over others.

For reactions involving this compound, such as its synthesis or its derivatization, computational studies can be used to:

Identify the most likely reaction pathway.

Characterize the structure of unstable intermediates.

Understand the role of catalysts.

Predict the stereochemical outcome of a reaction.

This detailed mechanistic understanding is essential for optimizing reaction conditions and for designing new synthetic routes.

Future Research Directions and Overcoming Synthetic Challenges

Development of More Efficient and Sustainable Asymmetric Synthetic Pathways

Emerging strategies include the use of transition-metal catalysis and organocatalysis to construct the chiral piperazine (B1678402) core. For instance, methods like palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones offer a pathway to enantioenriched products. rsc.org Another promising avenue is the application of photoredox catalysis, which utilizes visible light to drive chemical reactions under mild conditions, offering a sustainable alternative to traditional methods that often require harsh reagents and high temperatures. mdpi.com The transition from batch processing to continuous flow synthesis for these photoredox reactions further enhances safety, scalability, and sustainability. mdpi.com Moreover, biocatalysis, using enzymes to perform stereoselective transformations, represents a frontier in green synthesis, potentially offering unparalleled selectivity under environmentally benign aqueous conditions. The development of these advanced synthetic methods is crucial for producing (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine and its derivatives on a larger scale, with reduced environmental impact and cost.

| Parameter | Traditional Synthetic Approach (e.g., Chiral Pool/Auxiliary) | Future Sustainable Approach (e.g., Asymmetric Photoredox Catalysis) |

|---|---|---|

| Stereocontrol | Relies on stoichiometric chiral starting materials or auxiliaries. rsc.org | Achieved using a substoichiometric amount of a chiral catalyst. |

| Step Economy | Often involves multiple protection/deprotection and functional group interconversion steps. nih.gov | Fewer steps, potentially combining bond formation and stereocenter creation in a single transformation. mdpi.com |

| Reagents & Conditions | May use harsh reagents (strong acids/bases, high temperatures). | Mild conditions (e.g., visible light, room temperature), reducing energy consumption and waste. mdpi.com |

| Sustainability | Lower atom economy, potential use of toxic heavy metals or solvents. | Higher atom economy, use of light as a traceless reagent, potential for greener solvents. mdpi.com |

| Scalability | Batch processes can be difficult to scale. | Amenable to continuous flow synthesis, improving safety and throughput. mdpi.com |

Expanding the Scope and Selectivity of Direct C–H Functionalization Methodologies

Direct C–H functionalization has emerged as a powerful strategy in modern organic synthesis, allowing for the modification of a molecule's carbon skeleton without the need for pre-installed functional groups. nih.govnsf.gov Applying this methodology to the piperazine core of this compound could rapidly generate a library of novel analogs. However, the C–H functionalization of piperazines is notoriously challenging due to the presence of two nitrogen atoms, which can lead to catalyst inhibition and a lack of regioselectivity between the C2/C6 and C3/C5 positions. mdpi.comnih.gov

Future research aims to overcome these hurdles by designing new catalytic systems with enhanced reactivity and selectivity. rsc.org Key strategies include:

Transition-Metal Catalysis: Developing novel palladium, rhodium, or iridium catalysts with specialized ligands that can differentiate between the electronically distinct C–H bonds on the piperazine ring. The use of removable directing groups is a common strategy to guide the catalyst to a specific C–H bond, though developing transient or non-covalent directing strategies is a major goal. acs.orgnih.gov

Photoredox Catalysis: This approach has shown initial success in the α-C–H functionalization of N-Boc protected piperazines. mdpi.comnih.gov Expanding the scope of coupling partners beyond aryl groups to include alkyl, alkenyl, and other functional groups is a primary objective. nih.govencyclopedia.pub

Flow Chemistry: Combining C–H functionalization reactions with flow technology can enable the use of highly reactive intermediates and improve reaction efficiency and safety, facilitating the synthesis of previously inaccessible derivatives. mdpi.com

Success in this area would provide a modular platform to install diverse substituents directly onto the piperazine backbone, significantly expanding the accessible chemical space for this important scaffold.

| Methodology | Catalyst/Reagent Example | Target C–H Bond | Key Challenge | Reference |

|---|---|---|---|---|

| Directed α-Lithiation | s-BuLi / TMEDA | α to N-Boc group | Requires cryogenic temperatures (-78 °C), strong base. | mdpi.com |

| Transition-Metal Catalysis | Palladium (Pd) catalysts with directing groups | α or β positions depending on the directing group | Catalyst inhibition by the second nitrogen, regioselectivity. | nih.govacs.org |

| Photoredox Catalysis | Iridium (Ir) or organic photosensitizers | α to nitrogen | Limited substrate scope, requires specific N-protection. | mdpi.comnih.gov |

Advanced Computational Modeling for De Novo Molecular Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, moving beyond retrospective analysis to prospectively guide molecular design. mdpi.com For a scaffold like this compound, computational modeling offers a powerful platform to accelerate the design-synthesize-test cycle.

Future research will leverage advanced computational approaches in several key ways:

De Novo Design: Algorithms can generate novel molecular structures from scratch, building upon the this compound core. nih.govspringernature.com By defining desired properties, such as affinity for a biological target or specific physicochemical parameters, these programs can explore vast chemical spaces to propose new, synthetically feasible derivatives that would be difficult to conceive through intuition alone. researchgate.net

Property Prediction: The influence of the trifluoroethyl group and the chiral center on the molecule's conformation, membrane permeability, metabolic stability, and target binding can be predicted using a variety of computational tools. Quantum mechanics (QM) calculations can elucidate electronic properties and reaction mechanisms, while molecular dynamics (MD) simulations can model the compound's behavior in a biological environment. nih.govemerginginvestigators.org Machine learning models, trained on large datasets, can predict absorption, distribution, metabolism, and excretion (ADME) properties with increasing accuracy. japsonline.com

Guiding Synthesis: Computational tools can assess the synthetic feasibility of designed compounds. Retrosynthetic analysis programs can suggest potential synthetic routes, helping chemists prioritize molecules that can be produced efficiently. By predicting the outcomes of C–H functionalization or other reactions, modeling can guide the selection of optimal reaction conditions, saving time and resources in the lab.

Integrating these computational strategies will enable a more rational, data-driven approach to exploring the potential of the this compound scaffold, focusing synthetic efforts on compounds with the highest probability of success.

| Computational Method | Primary Application | Information Gained for Piperazine Derivatives |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity to a biological target. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the piperazine core or its substituents and a protein active site. nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of the molecule and its environment over time. | Reveals conformational flexibility, stability of binding poses, and the role of solvent molecules. nih.gov |

| Quantum Mechanics (QM) | Calculating electronic structure and energetics. | Provides insight into reaction mechanisms, transition states, and the impact of fluorination on charge distribution. emerginginvestigators.org |

| QSAR / Machine Learning | Building predictive models for activity and physicochemical properties (ADME). | Predicts properties like solubility, permeability, and potential toxicity for newly designed analogs. japsonline.com |

| De Novo Design | Algorithmically generating novel molecular structures. | Creates new, diverse, and synthetically accessible piperazine structures tailored to specific design objectives. springernature.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-(2,2,2-Trifluoro-ethyl)-piperazine, and how can reaction conditions be optimized?

- Methodology :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Adapt methods from related piperazine triazole syntheses (e.g., using CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM mixtures at ambient temperature) .

- Nucleophilic substitution : Employ fluorinated reagents (e.g., trifluoroethyl halides) with piperazine derivatives in polar aprotic solvents (e.g., DCM) under nitrogen, using DIEA as a base .

- Optimization : Monitor reaction progress via TLC; purify via silica gel chromatography (hexane:ethyl acetate gradients) .

Q. How can the stereochemical purity of this compound be confirmed?

- Techniques :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:IPA mobile phases to resolve enantiomers.

- X-ray crystallography : Determine absolute configuration via single-crystal analysis.

- Optical rotation : Compare specific rotation values with literature data .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Assays :

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Neurotransmitter transporter affinity : Radioligand binding assays for dopamine/serotonin transporters (e.g., [³H]GBR 12935 competition) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) influence the compound’s activity in neurotransmitter transporter inhibition?

- SAR Insights :

- Fluorine placement : Para-fluorine on aryl groups enhances dopamine transporter (DAT) affinity (e.g., GBR 12909 vs. non-fluorinated analogs) .

- Trifluoroethyl vs. methyl : Trifluoroethyl groups improve metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .

- Piperazine conformation : Bulky substituents (e.g., benzyl) may restrict rotational freedom, altering binding kinetics .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

- Analysis Framework :

- Strain-specific variability : Test across clinically relevant strains (e.g., MRSA, P. aeruginosa) with standardized inoculum sizes .

- Biofilm vs. planktonic assays : Quantify biofilm inhibition using crystal violet staining .

- Mechanistic studies : Combine time-kill curves with transcriptomics (e.g., RNA-seq) to identify resistance pathways .

Q. What strategies are effective for enantioselective synthesis of the (S)-enantiomer?

- Methods :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric alkylation .

- Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., CAL-B in organic solvents) .

- Dynamic kinetic resolution : Combine transition-metal catalysts (e.g., Ru) with enzymes for racemization .

Q. How can molecular docking guide the design of this compound derivatives for kinase inhibition?

- Protocol :

- Target selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR2) .

- Docking software : Use AutoDock Vina or Schrödinger Maestro with flexible ligand sampling.

- Validation : Compare predicted binding poses with co-crystallized inhibitors (PDB: 1M17) .

Q. What in vitro models assess metabolic stability and toxicity?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.